

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isoengeletin

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Compound of Interest		
Compound Name:	Isoengeletin	
Cat. No.:	B3002223	Get Quote

Application Note

Introduction

Isoengeletin is a flavonoid compound found in various medicinal plants, notably in the rhizome of Smilax glabra. It has garnered significant interest from researchers and drug development professionals due to its potential therapeutic properties. Accurate and reliable quantification of **Isoengeletin** in different matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of **Isoengeletin**, providing a comprehensive protocol for researchers, scientists, and drug development professionals.

Chromatographic Conditions

A robust HPLC method has been established for the separation and quantification of **Isoengeletin**. The method utilizes a reversed-phase C18 column with a gradient elution of formic acid in water and methanol.



Parameter	Value
Column	Kromasil C18 (4.6 x 250 mm, 5 μm)[1]
Mobile Phase A	0.1% Formic Acid in Deionized Water[1]
Mobile Phase B	Methanol[1]
Gradient Elution	0–20 min, 35%–40% B; 20–35 min, 40%–45% B; 35–40 min, 45%–35% B[1]
Flow Rate	1.0 mL/min[1]
Column Temperature	30°C[1]
Detection Wavelength	291 nm[1]
Injection Volume	10 μL[1]

Method Validation Parameters

The following table summarizes the typical quantitative performance parameters for the HPLC analysis of flavonoids, including **Isoengeletin**. These values serve as a general guideline for method validation.

Parameter	Typical Value
Retention Time	Approximately 38.25 min[1]
**Linearity (R²) **	> 0.999[2][3]
Limit of Detection (LOD)	0.01 - 0.5 μg/mL
Limit of Quantification (LOQ)	0.05 - 1.5 μg/mL
Recovery	95% - 105%[2]

Experimental ProtocolsPreparation of Standard Solutions



A precise and accurate preparation of standard solutions is fundamental for the quantification of **Isoengeletin**.

Workflow for Standard Solution Preparation



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Caption: Workflow for the preparation of Isoengeletin standard solutions.

Protocol:

- Stock Solution (e.g., 1000 μg/mL):
 - Accurately weigh 10 mg of pure Isoengeletin standard.
 - Dissolve the standard in a small amount of HPLC-grade methanol in a beaker.
 - Quantitatively transfer the solution to a 10 mL volumetric flask.
 - Make up the volume to the mark with methanol and mix thoroughly. This is your stock solution. Store at 4°C in the dark.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 μg/mL).
 - \circ Before injection, filter each working standard solution through a 0.45 μ m syringe filter into an HPLC vial.

Sample Preparation from Smilax glabra Rhizome (Ultrasound-Assisted Extraction)



This protocol describes an efficient method for extracting **Isoengeletin** from plant material for subsequent HPLC analysis.

Workflow for Sample Preparation



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Caption: Workflow for the extraction of Isoengeletin from Smilax glabra.

Protocol:

- Sample Weighing:
 - Accurately weigh approximately 1.0 g of finely powdered, dried rhizome of Smilax glabra.
- Extraction:
 - Transfer the powder to a suitable extraction vessel.
 - Add 25 mL of 70% ethanol.
 - Place the vessel in an ultrasonic bath and extract for 30 minutes at a controlled temperature (e.g., 50°C).
- Sample Clarification:
 - After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
 - Carefully collect the supernatant.
- · Final Preparation:
 - Filter the supernatant through a 0.45 μm syringe filter directly into an HPLC vial.
 - The sample is now ready for injection into the HPLC system.



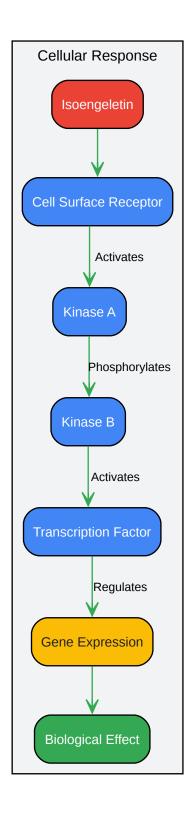
Data Analysis

The concentration of **Isoengeletin** in the sample is determined by constructing a calibration curve from the peak areas of the injected standard solutions versus their known concentrations. The concentration of **Isoengeletin** in the sample extract is then calculated using the regression equation of the calibration curve.

Signaling Pathway (Illustrative)

While this application note focuses on the analytical method, **Isoengeletin** is often studied for its biological activities. The following diagram illustrates a hypothetical signaling pathway that could be investigated in relation to **Isoengeletin**'s effects.





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Caption: Hypothetical signaling pathway potentially modulated by Isoengeletin.



This comprehensive guide provides a solid foundation for the successful implementation of an HPLC method for the quantification of **Isoengeletin**, catering to the needs of researchers and professionals in the field of natural product analysis and drug development.

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